5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a chlorophenyl group in its structure suggests that it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.
Attachment of the Diphenylmethylpiperazine Moiety: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thieno[2,3-d]pyrimidine core.
Reduction: Reduction reactions might be less common but could occur under specific conditions.
Substitution: The chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.
Piperazine Derivatives: Compounds with similar piperazine structures but different functional groups.
Uniqueness
The unique combination of a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and a diphenylmethylpiperazine moiety makes this compound distinct. This combination may result in unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C29H25ClN4S |
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Molecular Weight |
497.1 g/mol |
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H25ClN4S/c30-24-13-11-21(12-14-24)25-19-35-29-26(25)28(31-20-32-29)34-17-15-33(16-18-34)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19-20,27H,15-18H2 |
InChI Key |
JEZMVVTUNKSVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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